molecular formula C10H8ClNOS B14590166 2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one CAS No. 61423-95-8

2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one

Katalognummer: B14590166
CAS-Nummer: 61423-95-8
Molekulargewicht: 225.70 g/mol
InChI-Schlüssel: DOOMBFDPDMJPQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one is a heterocyclic compound that contains a benzothiopyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-cyano-β-(N-methylamino)crotonamide with N,N-dimethylformamide diethylacetal, followed by recyclization in an alkaline medium . The nitration of the resulting compound and subsequent transformation by boiling in phosphorus oxychloride (POCl3) yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with cyanide ions yield nitriles, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-3-(methylamino)-4H-1-benzothiopyran-4-one can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

61423-95-8

Molekularformel

C10H8ClNOS

Molekulargewicht

225.70 g/mol

IUPAC-Name

2-chloro-3-(methylamino)thiochromen-4-one

InChI

InChI=1S/C10H8ClNOS/c1-12-8-9(13)6-4-2-3-5-7(6)14-10(8)11/h2-5,12H,1H3

InChI-Schlüssel

DOOMBFDPDMJPQG-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(SC2=CC=CC=C2C1=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.